molecular formula C19H15NO4S2 B2546891 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 896305-46-7

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2546891
CAS No.: 896305-46-7
M. Wt: 385.45
InChI Key: RDOMGQTWFRDHBS-BQYQJAHWSA-N
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Description

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a synthetic small molecule combining a pyranone core, a thiazole-thioether linker, and a cinnamate ester moiety. The cinnamate ester introduces hydrophobicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-11-25-19(20-13)26-12-15-9-16(21)17(10-23-15)24-18(22)8-7-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOMGQTWFRDHBS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyran ring, and finally, the cinnamate moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid architecture. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (logP)
Target compound 4H-pyran-3-yl Thiazole-thioether, cinnamate ~391.4 (estimated) ~3.2 (predicted)
Ethyl 2-amino-6-(pyrazol-1-yl)-4-phenyl-4H-pyran-3-carboxylate 4H-pyran-3-yl Amino, pyrazole, ethyl ester 367.4 2.8
Methyl cinnamate Cinnamate Methyl ester 162.2 2.1
3-Methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Thienopyridinone Phenyl, methyl 255.3 3.0

Key Observations :

  • The thiazole-thioether group in the target compound likely enhances binding affinity compared to pyrazole or phenyl substituents in analogs .

Research Findings and Implications

  • Bioactivity Prediction : The thiazole moiety’s affinity for metal ions (e.g., zinc in enzyme active sites) could position this compound for metalloenzyme inhibition .
  • ADMET Profile : High logP (~3.2) suggests moderate-to-poor aqueous solubility, necessitating formulation optimization. The cinnamate group may undergo esterase-mediated hydrolysis in vivo, generating cinnamic acid as a metabolite .
  • Comparative Advantage : Unlike methyl cinnamate, the pyran-thiazole scaffold offers tunability for targeted drug design, such as introducing polar groups to balance solubility and activity .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 896305-67-2, features a thiazole ring, a pyran ring, and a cinnamate moiety, which contribute to its diverse pharmacological properties. Its synthesis and biological implications are critical areas of research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The structural components include:

ComponentDescription
Thiazole RingProvides unique chemical reactivity and biological interactions.
Pyran RingContributes to the compound's stability and binding affinity.
Cinnamate MoietyEnhances the compound's potential for enzyme inhibition and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their capacity to modulate enzyme activities or disrupt cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes, altering their activity.
  • Receptor Binding : The pyran and cinnamate moieties can enhance binding affinity to various receptors.
  • Cellular Interaction : The compound may disrupt cellular signaling pathways, influencing metabolic processes.

Biological Activity

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Preliminary findings indicate potential anticancer properties. For instance, derivatives of thiazole and pyran compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo models .

Case Studies

  • Anticancer Activity Evaluation : A study synthesized various thiazole derivatives, including compounds structurally related to this compound, which were evaluated for their anticancer activity against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, indicating the potential for development as anticancer agents .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar pyran derivatives against common pathogens, revealing promising results that warrant further exploration into their mechanisms of action and therapeutic applications.

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